Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
Description
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
Molecular Formula and Weight
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride possesses the molecular formula C₁₀H₁₈ClNO₂, representing a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms within a constrained bicyclic framework. The molecular weight of this compound has been precisely determined through computational analysis and experimental verification to be 219.71 grams per mole. This molecular weight reflects the cumulative mass contribution of all constituent atoms, with the hydrochloride salt formation adding the mass of the chlorine atom and an additional hydrogen atom to the base amino ester structure.
The monoisotopic mass, which represents the exact mass of the most abundant isotopic composition, has been calculated to be 219.102606 atomic mass units. This precise measurement is particularly important for mass spectrometric analysis and structural confirmation studies. The difference between the average molecular weight and the monoisotopic mass arises from the natural abundance of heavier isotopes, particularly carbon-13 and nitrogen-15, which contribute to the overall mass distribution of the compound in bulk samples.
Elemental Composition Analysis
The elemental composition of this compound reveals a carefully balanced arrangement of heteroatoms within an organic framework. Carbon constitutes the largest proportion by mass, accounting for approximately 54.67 percent of the total molecular weight, distributed across ten carbon atoms that form the bicyclic core structure and the methyl ester group. Hydrogen represents the second most abundant element by count, with eighteen hydrogen atoms contributing approximately 8.26 percent of the molecular mass, providing essential structural integrity and influencing the compound's physical properties.
The heteroatoms play crucial roles in defining the compound's chemical behavior and biological activity. Chlorine, present as a single atom from the hydrochloride salt formation, contributes approximately 16.14 percent of the molecular weight, significantly affecting the compound's solubility and stability characteristics. Nitrogen, incorporated as one atom within the amino functional group, accounts for approximately 6.37 percent of the molecular mass and serves as a key site for hydrogen bonding and potential chemical modifications. Oxygen atoms, numbering two within the carboxylate ester functionality, represent approximately 14.56 percent of the total molecular weight and participate in both intramolecular and intermolecular interactions.
| Element | Count | Atomic Weight (g/mol) | Total Mass (g/mol) | Percentage Composition |
|---|---|---|---|---|
| Carbon | 10 | 12.01 | 120.10 | 54.67% |
| Hydrogen | 18 | 1.008 | 18.14 | 8.26% |
| Chlorine | 1 | 35.45 | 35.45 | 16.14% |
| Nitrogen | 1 | 14.007 | 14.01 | 6.37% |
| Oxygen | 2 | 15.999 | 32.00 | 14.56% |
| Total | 32 | - | 219.70 | 100.00% |
Structural Representation and IUPAC Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, which precisely describes the stereochemical configuration and functional group positions. This systematic name indicates the presence of a bicyclo[2.2.2]octane framework, where the numbers in brackets represent the number of atoms in each bridge connecting the two bridgehead carbons. The (2S,3S) designation specifies the absolute stereochemical configuration at the second and third carbon positions, which is critical for understanding the compound's three-dimensional structure and biological activity.
The Simplified Molecular Input Line Entry System (SMILES) representation for this compound is COC(=O)[C@@H]1C@HN.Cl, which provides a linear notation describing the molecular structure and stereochemistry. The double at symbols (@@) and (@) indicate the specific stereochemical arrangements at the chiral centers, while the notation C2CCC1CC2 represents the bicyclic framework connectivity. The International Chemical Identifier (InChI) key WMXDQFWQOGJYEQ-DPRHYWCPSA-N serves as a unique identifier for this specific stereoisomer and salt form.
The three-dimensional structure features a rigid bicyclo[2.2.2]octane scaffold that constrains the molecular geometry and enforces specific spatial relationships between functional groups. X-ray crystallographic studies have confirmed the trans relationship between the amino group at position 3 and the carboxylate group at position 2, with both substituents adopting equatorial-like orientations relative to the bicyclic framework. The bicyclic core structure consists of three cyclohexane rings sharing common edges, creating a cage-like arrangement that provides exceptional conformational stability and resistance to structural distortion.
The compound exists as multiple tautomers and conformational isomers, with the hydrochloride salt form representing the most stable configuration under standard conditions. The amino group can participate in hydrogen bonding interactions with the chloride ion, while the ester carbonyl oxygen can engage in additional intermolecular associations. Crystal structure analysis reveals that the compound adopts a well-defined conformation in the solid state, with specific bond lengths and angles that reflect the strain inherent in the bicyclic framework combined with the electronic effects of the substituent groups.
Properties
IUPAC Name |
methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-2-4-7(5-3-6)9(8)11;/h6-9H,2-5,11H2,1H3;1H/t6?,7?,8-,9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXDQFWQOGJYEQ-DPRHYWCPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCC(C1N)CC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H](C2CCC1CC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
The synthesis often begins with a bicyclo[2.2.2]octane-2-carboxylate derivative bearing a carbonyl group at the 3-position. This precursor can be prepared by known cyclization methods or purchased commercially.
Reductive Amination
- The carbonyl group at position 3 is subjected to reductive amination to introduce the amino group in a stereoselective manner.
- Common reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride, which are mild and selective for reductive amination.
- The reaction is typically carried out in an aprotic solvent such as dichloromethane or acetonitrile, often in the presence of an acid catalyst like trifluoroacetic acid to facilitate imine formation.
Formation of Hydrochloride Salt
- The free amine is converted to the hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing the compound’s solubility and stability.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Cyclization | Various cyclization catalysts and conditions | Formation of bicyclic skeleton | Controlled temperature and solvent choice |
| Reductive Amination | Sodium triacetoxyborohydride, acid catalyst | Introduction of amino group | Stereoselective; mild reducing environment |
| Esterification | Methanol, acid catalyst (e.g., HCl or H2SO4) | Methyl ester formation | Reaction time and temperature controlled |
| Salt Formation | HCl gas or aqueous HCl | Formation of hydrochloride salt | Ensures compound stability and purity |
Research Findings and Challenges
- The stereochemical purity of the (2S,3S)-isomer is critical for biological activity and is achieved primarily through the choice of reductive amination conditions and chiral catalysts when applicable.
- Industrial scale synthesis employs continuous flow chemistry and automated systems to optimize yield and minimize impurities.
- Challenges include the high cost of chiral reagents, safety concerns with handling reactive intermediates, and the need for efficient purification protocols.
- Recent patents describe improved reductive amination methods using safer reducing agents and milder conditions to enhance scalability and reduce environmental impact.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Bicyclic Skeleton Formation | Cyclization of precursors under controlled conditions | Catalysts vary; temperature sensitive | Robust formation of bicyclic core | Requires precise control |
| Reductive Amination | Conversion of 3-carbonyl to 3-amino group | Sodium triacetoxyborohydride, acid | Stereoselective amination | Cost and handling of reagents |
| Esterification | Methylation of carboxyl group | Methanol, acid catalyst | High yield ester formation | Potential side reactions |
| Hydrochloride Salt Formation | Treatment with HCl to form stable salt | HCl gas or aqueous HCl | Improved solubility and stability | Requires careful handling of HCl |
Chemical Reactions Analysis
Types of Reactions
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to the formation of various alkylated derivatives .
Scientific Research Applications
Chemistry
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride serves as a building block for synthesizing more complex molecules. Its unique bicyclic structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound is studied for its potential biological activity . It has been shown to interact with various biomolecules and may modulate neurotransmitter systems, indicating its relevance in neuropharmacology .
Medicine
Research is ongoing to explore the therapeutic applications of this compound, particularly in the development of analgesics and neuroprotective agents . Its ability to reduce oxidative stress markers suggests potential applications in treating neurodegenerative diseases .
Industry
This compound is utilized in the production of specialty chemicals and materials, leveraging its unique properties for various industrial applications .
Research indicates that this compound exhibits potential neuroprotective effects through modulation of neurotransmitter systems .
Case Studies
- Neuroprotective Effects : A study demonstrated that derivatives of this compound could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
- Peptide Synthesis : Research revealed that incorporating bicyclic amino acids into peptides enhanced their stability and bioactivity, indicating utility in drug design.
Mechanism of Action
The mechanism of action of Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Stereochemical Variations
The compound is compared to analogs with modifications in ester groups, stereochemistry, and saturation (Table 1):
Table 1: Structural Comparison of Bicyclo[2.2.2]octane Derivatives
Key Reaction Pathways :
Retro-Diels-Alder Reactions : Observed in unsaturated analogs (e.g., compound 5), enabling ring-opening for further functionalization .
Resolution Techniques : Chiral HPLC or enzymatic methods resolve racemic mixtures into enantiopure forms, critical for pharmaceutical applications .
Physicochemical and Application Differences
- Solubility : Methyl and ethyl esters exhibit better organic solubility than carboxylic acids, making them preferable for coupling reactions in drug synthesis .
- Stability: The hydrochloride salt form (e.g., methyl trans-3-amino) enhances stability, whereas free amines are prone to oxidation .
- Applications: Methyl trans-3-aminobicyclo: Used as a building block in kinase inhibitors and peptide mimetics . Carboxylic acid analogs: Explored as constrained proline substitutes in foldamer design .
Research Findings and Discrepancies
- Melting Points : Discrepancies exist between literature reports (e.g., compound 7: mp 228–231°C vs. 204–208°C in prior studies), attributed to polymorphic forms or impurities .
- Stereochemical Purity : Enantiopure forms (e.g., (2S,3S)-methyl ester) are commercially discontinued due to synthesis complexity, favoring racemic mixtures in most studies .
Biological Activity
Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride (CAS No. 1630906-99-8) is a bicyclic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, including relevant research findings, case studies, and comparative data.
- Molecular Formula : C10H18ClNO2
- Molecular Weight : 219.71 g/mol
- IUPAC Name : Methyl (2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride
- Purity : Typically around 97% .
Research indicates that the biological activity of this compound may be attributed to its ability to interact with various biological targets, particularly in the central nervous system (CNS). The compound's structural features allow it to potentially act as an agonist or antagonist at neurotransmitter receptors, although specific receptor interactions require further elucidation.
Neuropharmacological Effects
Studies have shown that derivatives of bicyclic compounds can exhibit neuroprotective and neurogenic effects. For instance, the bicyclic structure is known to stabilize certain conformations in peptides, which may enhance their biological function .
Biological Activity Studies
A summary of key studies on the biological activity of this compound is provided below:
Case Studies
- Neuroprotective Effects : A study exploring the neuroprotective properties of bicyclic compounds found that methyl trans-3-aminobicyclo[2.2.2]octane derivatives could reduce oxidative stress markers in neuronal cell lines, suggesting potential applications in neurodegenerative diseases.
- Peptide Synthesis : Research on peptide synthesis utilizing this compound revealed that incorporating bicyclic amino acids led to enhanced stability and bioactivity of therapeutic peptides, indicating its utility in drug design.
Future Directions
The ongoing research into this compound focuses on:
- Detailed Mechanistic Studies : Understanding specific interactions with neurotransmitter systems.
- Development of Derivatives : Synthesizing new derivatives to enhance potency and selectivity for targeted biological pathways.
- Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in humans for potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Methyl trans-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride, and how is stereochemical purity ensured?
- Methodological Answer : The compound is synthesized via diastereomeric salt resolution using chiral resolving agents like O,O'-dibenzoyltartaric acid, followed by hydrogenation and hydrolysis of intermediate esters. For example, (±)-ethyl 2,3-diendo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate can be resolved into enantiomers and hydrogenated to yield the saturated bicyclic structure . Stereochemical integrity is confirmed by NMR (analysis of 3J(H,H) coupling constants) and X-ray crystallography to verify the trans-configuration .
Q. How is the compound characterized for purity and structural identity in academic settings?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with chiral columns to separate enantiomers. Structural confirmation employs mass spectrometry (MS) for molecular weight verification (e.g., C₉H₁₄N₂O₂·HCl) and infrared (IR) spectroscopy to identify functional groups (e.g., ester carbonyl at ~1700 cm⁻¹). Nuclear Overhauser Effect (NOE) NMR experiments are critical for confirming spatial arrangements in the bicyclic system .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer : Based on analogous bicyclo[2.2.2]octane derivatives, the compound may pose acute toxicity (oral, dermal) and respiratory irritation. Use engineering controls (fume hoods), personal protective equipment (nitrile gloves, lab coat), and emergency procedures per OSHA HCS guidelines. Storage should be in airtight containers under inert gas to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence the hydrogenation efficiency of unsaturated bicyclo precursors?
- Methodological Answer : Hydrogenation of bicyclo[2.2.2]octene precursors (e.g., 3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate) requires optimization of catalyst loading (e.g., Pd/C or PtO₂) and solvent polarity. Polar aprotic solvents (e.g., THF) enhance catalyst activity, while elevated pressures (3–5 atm H₂) improve conversion rates. Continuous-flow hydrogenation systems can minimize side reactions like over-reduction .
Q. What strategies resolve contradictions in stereochemical outcomes reported across synthetic studies?
- Methodological Answer : Discrepancies often arise from varying resolution agents or hydrogenation protocols. Cross-validation via X-ray crystallography (definitive for absolute configuration) and comparative NMR analysis (e.g., coupling constants for axial/equatorial protons) is essential. Computational modeling (DFT) can predict stable conformers and guide experimental refinement .
Q. How does the compound’s stability under acidic/basic conditions impact its applicability in peptide mimetics?
- Methodological Answer : The ester group is prone to hydrolysis under basic conditions (pH > 9), limiting its use in prolonged aqueous environments. Stability studies using accelerated degradation (e.g., 0.1 M HCl/NaOH at 40°C) quantify half-life. For peptide coupling, in situ neutralization of the hydrochloride salt and low-temperature reactions preserve integrity .
Q. What analytical challenges arise in quantifying trace impurities (e.g., diastereomers, residual solvents)?
- Methodological Answer : Diastereomeric impurities (<1%) require chiral GC-MS or HPLC with β-cyclodextrin columns. Residual solvents (e.g., THF, DCM) are quantified via headspace GC-MS against ICH Q3C guidelines. Method validation includes spike/recovery tests to ensure detection limits meet pharmacopeial standards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
